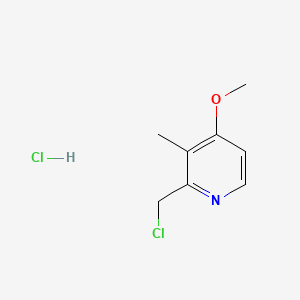

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

Übersicht

Beschreibung

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is a synthetic organic compound with a pyridine ring structure. It is characterized by the presence of a chloromethyl group at the second position, a methoxy group at the fourth position, and a methyl group at the third position of the pyridine ring. The compound is often used in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride typically involves the chloromethylation of 4-methoxy-3-methylpyridine. This can be achieved through the reaction of 4-methoxy-3-methylpyridine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, resulting in the formation of a hydroxyl group in place of the chloromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Nucleophilic Substitution: The major products formed depend on the nucleophile used. For example, reaction with an amine can produce an aminomethyl derivative.

Hydrolysis: The major product of hydrolysis is 4-methoxy-3-methylpyridine-2-methanol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research Applications

CMMP is primarily utilized as a reference standard in drug testing and development. Its applications include:

- Intermediate in Drug Synthesis : CMMP serves as a precursor for synthesizing various pyridine derivatives that exhibit biological activity. These derivatives can be explored for their potential therapeutic effects, particularly in treating conditions like peptic ulcers and other gastrointestinal disorders .

- Anti-Ulcerative Activity : Research indicates that compounds derived from CMMP exhibit significant inhibitory effects on H⁺-K⁺ ATPase activity, making them potential candidates for treating peptic ulcers. For instance, one study showed that a derivative of CMMP demonstrated greater potency than existing treatments like Omeprazole .

Chemical Synthesis Applications

The reactivity of the chloromethyl group allows CMMP to participate in several chemical transformations:

- Nucleophilic Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, facilitating the introduction of various functional groups into the pyridine structure. This property is essential for developing new compounds with tailored biological activities.

- Synthesis of Pyridine Derivatives : CMMP is used to synthesize numerous derivatives that can be tested for pharmacological effects. The versatility of CMMP in chemical reactions makes it a valuable intermediate in organic synthesis .

Several studies have documented the applications of CMMP and its derivatives:

- Inhibition Studies on Gastric Acid Secretion : A study demonstrated that a derivative of CMMP exhibited a high inhibitory effect on gastric acid secretion in animal models, suggesting its potential use in treating peptic ulcers .

- Synthesis of Novel Therapeutics : Researchers have successfully synthesized new compounds using CMMP as an intermediate, leading to discoveries of novel agents with promising biological activities against various diseases .

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to interact with nucleophilic sites in biological molecules, potentially leading to modifications in enzyme activity or protein function. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride

- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride

Uniqueness

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of both a chloromethyl and a methoxy group provides distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Biologische Aktivität

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, with the CAS number 86604-75-3, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₂ClNO

- Molecular Weight : 222.11 g/mol

- Melting Point : 131 °C

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Caspase activation and mitochondrial dysfunction |

| HeLa | 15 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption : It affects the integrity of microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, promoting programmed cell death.

Synthesis

The synthesis of this compound typically involves chlorination followed by methylation processes. Common methods include:

- Chlorination of 4-Methoxy-3-methylpyridine :

- Reacting with chloromethyl methyl ether under acidic conditions.

- Purification :

- The final product is purified using recrystallization techniques to achieve high purity levels (>98%).

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial load, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Treatment Potential

In a preclinical trial by Johnson et al. (2024), the compound was tested on HeLa cells, demonstrating a dose-dependent reduction in viability. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAGSNVVBXOIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924812 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-74-2, 124473-12-7 | |

| Record name | Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.